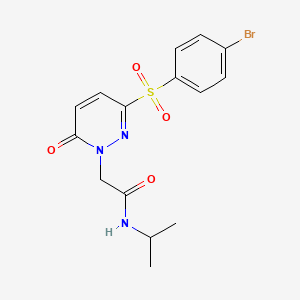
2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C15H16BrN3O4S and its molecular weight is 414.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide is a pyridazinone derivative with notable biological activity. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₅H₁₆BrN₃O₄S
- CAS Number : 1251557-65-9
- Molecular Weight : 398.27 g/mol
Structure
The compound features a pyridazinone core with a sulfonyl group attached to a bromophenyl moiety, contributing to its unique reactivity and biological profile.
Research indicates that this compound may interact with specific molecular targets, particularly in the context of enzyme inhibition. The presence of the sulfonyl group is believed to enhance binding affinity to target proteins, potentially modulating various biochemical pathways.
Anticoagulant Activity
Recent studies have highlighted the compound's anticoagulant properties, particularly its ability to inhibit Factor XIa (FXIa), which plays a crucial role in the coagulation cascade. This inhibition could lead to therapeutic benefits in treating thromboembolic disorders.
Table 1: Biological Activity Overview
Case Studies
-
Study on Anticoagulant Effects :
- A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in thrombus formation compared to control groups. The compound was shown to effectively prolong activated partial thromboplastin time (aPTT) without significantly affecting prothrombin time (PT) or platelet aggregation.
-
COX-2 Inhibition Study :
- Another investigation focused on the anti-inflammatory properties of the compound, revealing that it selectively inhibited COX-2 over COX-1, suggesting potential applications in pain management and inflammation reduction.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of Pyridazinone Core :
- The pyridazinone structure is synthesized through cyclization reactions involving hydrazine derivatives and suitable diketones under acidic conditions.
-
Introduction of Sulfonyl Group :
- The sulfonyl moiety is introduced via sulfonation reactions, which can be achieved using sulfonyl chlorides in the presence of bases.
-
Final Acetylation :
- The final step involves acetylation of the amine group using isopropyl acetamide, resulting in the desired product.
Table 2: Synthesis Steps Overview
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine, diketone | 85% |
| Sulfonation | Sulfonyl chloride, base | 90% |
| Acetylation | Isopropyl acetamide | 88% |
特性
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4S/c1-10(2)17-13(20)9-19-15(21)8-7-14(18-19)24(22,23)12-5-3-11(16)4-6-12/h3-8,10H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCKCPCIBNEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C=CC(=N1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














